Product packaging for 4-Bromo-3-isopropylbenzonitrile(Cat. No.:CAS No. 1369954-02-8)

4-Bromo-3-isopropylbenzonitrile

Cat. No.: B2602352
CAS No.: 1369954-02-8
M. Wt: 224.101
InChI Key: CZIVFRGJCBTZIX-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylbenzonitrile (: 1369954-02-8) is an aromatic organic compound with the molecular formula C10H10BrN and a molecular weight of 224.10 g/mol . This high-purity (98%) benzonitrile derivative is supplied as a valuable chemical intermediate strictly for research and development purposes . The structure of this compound incorporates two distinct functional groups—a bromo substituent and a nitrile group—on a benzene ring that also features an isopropyl group. This specific arrangement makes the compound a versatile and privileged scaffold in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . The bromine atom serves as an excellent leaving group, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the electron-withdrawing nitrile group can influence the electronic properties of the ring and can itself be transformed into other functional groups, including carboxylic acids or amides. The isopropyl group adds steric influence and can enhance lipophilicity. This combination is highly valuable in medicinal chemistry for constructing benzimidazole derivatives and other nitrogen-containing heterocycles that are core structures in many therapeutics . Researchers utilize this compound primarily as a key building block in the synthesis of more complex structures. Its applications are central in exploring new chemical space for drug discovery programs. As a solid, it should be stored sealed in a dry environment at room temperature . This product is labeled with the safety hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B2602352 4-Bromo-3-isopropylbenzonitrile CAS No. 1369954-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIVFRGJCBTZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Bromo 3 Isopropylbenzonitrile

De Novo Synthesis Strategies for the Aryl Bromide Moiety

The formation of the 4-bromo-3-isopropylphenyl scaffold is a critical step in the synthesis of the target compound. This can be achieved through several pathways, including regioselective bromination, direct isopropylation, or sequential functionalization approaches.

Regioselective Aromatic Bromination Protocols

One of the most direct methods for the synthesis of the aryl bromide moiety is the regioselective bromination of a suitable precursor. Starting with 3-isopropylbenzonitrile (B3383344), electrophilic aromatic bromination can be employed. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of the reaction. The isopropyl group is an ortho-, para-director, while the cyano group is a meta-director. In 3-isopropylbenzonitrile, the positions ortho and para to the isopropyl group are C2, C4, and C6, while the position meta to the cyano group is C5. The position C4 is para to the isopropyl group and meta to the cyano group, making it the most likely site for bromination due to the combined directing effects of both groups.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions. nih.govnih.gov The use of Br2 with a Lewis acid catalyst is another viable option. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired 4-bromo-3-isopropylbenzonitrile.

Table 1: Regioselective Bromination of Aromatic Compounds

Starting Material Brominating Agent Catalyst/Conditions Major Product Reference
Anisole NBS/Silica (B1680970) gel Acetonitrile (B52724), rt p-Bromoanisole nih.gov
Toluene (B28343) Zeolites Bromine p-Bromotoluene nih.gov

Direct Introduction of the Isopropyl Group

An alternative approach involves the direct introduction of the isopropyl group onto a pre-functionalized aromatic ring, such as 4-bromobenzonitrile (B114466). The Friedel-Crafts alkylation is a classic method for this purpose, typically employing an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) and a Lewis acid catalyst like aluminum chloride (AlCl3). nih.govorganic-chemistry.org

However, the Friedel-Crafts alkylation of deactivated aromatic rings, such as those bearing a cyano group, can be challenging due to the electron-withdrawing nature of the nitrile functionality. quora.com The reaction often requires harsh conditions and may suffer from side reactions, including polyalkylation and carbocation rearrangements. The success of this approach would depend on finding suitable reaction conditions that can overcome the deactivating effect of the nitrile group and achieve selective isopropylation at the C3 position.

Sequential Functionalization Approaches

A more versatile and often more reliable strategy involves a multi-step sequence to build the desired substitution pattern. A plausible route starts with a more readily available starting material and sequentially introduces the functional groups. For instance, one could start with the synthesis of 4-bromo-3-isopropylaniline. This intermediate can be prepared through various synthetic routes.

Another sequential approach could involve the synthesis of 4-bromo-3-isopropylbenzaldehyde (B14061687), which can then be converted to the nitrile. The aldehyde can be synthesized from 4-bromoisopropylbenzene via a Grignard reaction with ethyl orthoformate. edubirdie.com The resulting aldehyde can then be converted to the nitrile through various methods, such as reaction with hydroxylamine (B1172632) hydrochloride followed by dehydration. orgsyn.org

Nitrile Group Installation Techniques

The introduction of the nitrile group is a key transformation in the synthesis of this compound, especially when starting from a precursor that already contains the bromo and isopropyl groups.

Metal-Catalyzed Cyanation Reactions of Aryl Halides and Pseudo-halides

Modern synthetic chemistry offers powerful metal-catalyzed methods for the installation of the cyano group onto aryl rings. These reactions typically involve the cross-coupling of an aryl halide or pseudo-halide (like a triflate) with a cyanide source, catalyzed by a transition metal complex.

Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and relatively mild reaction conditions. google.com These methods typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]) being popular choices due to their lower toxicity compared to alkali metal cyanides. google.com

For the synthesis of this compound, a suitable precursor would be a 1,4-dihalo-2-isopropylbenzene, such as 1-bromo-4-iodo-2-isopropylbenzene. The palladium catalyst can selectively activate the more reactive carbon-iodine bond, allowing for the introduction of the cyano group at the C4 position to yield the target molecule. Alternatively, an aryl triflate precursor could also be employed. edubirdie.com

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

Aryl Halide Cyanide Source Catalyst System Solvent Temp (°C) Yield (%) Reference
Aryl Chlorides/Bromides K4[Fe(CN)6]·3H2O Pd(OAc)2 / Ligand Dioxane/H2O 100 High google.com
Bromocalixarenes Zn(CN)2 Pd2(dba)3 / DPPF DMF 120 Excellent edubirdie.com
Nickel-Catalyzed Approaches

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems for the synthesis of aryl nitriles from aryl halides. These methods often exhibit broad functional group tolerance and can be effective for sterically hindered substrates.

A general approach involves the use of a nickel(II) precatalyst, a ligand, a reducing agent, and a cyanide source. For the synthesis of this compound from 4-bromo-3-isopropylbenzene, a typical reaction setup would involve a Ni(II) salt like NiCl₂, a phosphine or nitrogen-based ligand, a reducing agent such as zinc or manganese powder, and a cyanide source like zinc cyanide (Zn(CN)₂) or cyanogen (B1215507) bromide (BrCN). The reaction is typically carried out in an inert atmosphere in a suitable organic solvent.

Recent research has highlighted several effective nickel catalyst systems. For instance, a system employing NiCl₂·1,10-phenanthroline (B135089) with Zn powder as the reductant has been shown to be effective for the cyanation of various aryl halides. researchgate.net Another robust system utilizes NiCl₂·6H₂O with a dppf ligand and Zn, in the presence of an additive like DMAP, which is crucial for the activation of Zn(CN)₂ and facilitating the transmetalation step. googleapis.com Visible light-promoted nickel-catalyzed cyanations using 1,4-dicyanobenzene as the cyanating agent have also been developed, offering a milder reaction pathway. google.com

A plausible reaction mechanism for these nickel-catalyzed cyanations involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species by the reducing agent. This Ni(0) species then undergoes oxidative addition to the aryl bromide (4-bromo-3-isopropylbenzene). The resulting arylnickel(II) complex then reacts with the cyanide source in a transmetalation step, followed by reductive elimination to yield the desired this compound and regenerate the Ni(0) catalyst. researchgate.netgoogleapis.com

Table 1: Representative Conditions for Nickel-Catalyzed Cyanation of Aryl Bromides

Catalyst SystemCyanide SourceReducing AgentSolventTemperature (°C)Substrate ExampleYield (%)Reference
NiCl₂·1,10-phenBrCNZnDioxane50Aryl Iodides/BromidesModerate to Good researchgate.net
NiCl₂·6H₂O/dppfZn(CN)₂ZnNMP80Aryl Chlorides/BromidesGood to Excellent googleapis.com
NiI₂/dtbbpy1,4-Dicyanobenzene(TMS)₃SiHToluene50 (Visible Light)Aryl Bromides/ChloridesGood to Excellent google.com
Copper-Mediated Cyanations

Copper-mediated cyanation, a classical method for nitrile synthesis, has seen significant improvements, moving from stoichiometric to catalytic amounts of copper. These reactions are particularly effective for aryl bromides and iodides.

A notable advancement is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. This method utilizes a catalytic amount of CuI, along with KI to facilitate the in-situ conversion of the aryl bromide to the more reactive aryl iodide. A diamine ligand, such as N,N'-dimethylethylenediamine, is often employed to stabilize the copper catalyst and enhance its reactivity. rsc.orggoogle.com Sodium cyanide (NaCN) is a common cyanide source in these reactions, which are typically run in solvents like toluene at elevated temperatures. rsc.org

Another approach involves using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in conjunction with a copper catalyst and a ligand system based on 1-alkylimidazoles. chemicalbook.com Acetone cyanohydrin has also been successfully used as a cyanating agent in copper-catalyzed reactions, offering an alternative to traditional metal cyanides. googleapis.comorganic-chemistry.org

The mechanism of copper-catalyzed cyanation generally involves the formation of a copper(I) cyanide species, which then reacts with the aryl halide. In the domino reaction, the aryl bromide is first converted to an aryl iodide, which then undergoes oxidative addition to a Cu(I) species. The resulting organocopper intermediate then reacts with the cyanide source, followed by reductive elimination to give the aryl nitrile.

Table 2: Representative Conditions for Copper-Mediated Cyanation of Aryl Bromides

Catalyst SystemCyanide SourceLigandSolventTemperature (°C)Substrate ExampleYield (%)Reference
CuI/KINaCNN,N'-DimethylethylenediamineToluene110Aryl BromidesGood to Excellent rsc.org
Copper CatalystK₄[Fe(CN)₆]1-Alkylimidazole--Aryl HalidesHigh Selectivity chemicalbook.com
Copper SaltsAcetone CyanohydrinChelating LigandsDioxane110Aryl Iodides/BromidesGood googleapis.comorganic-chemistry.org

Conversion of Aldehydes or Carboxylic Acids to Nitriles

An alternative synthetic route to this compound starts from the corresponding aldehyde, 4-bromo-3-isopropylbenzaldehyde, which is commercially available. google.com A common method for this transformation is the conversion of the aldehyde to an aldoxime, followed by dehydration.

The formation of the aldoxime is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent. The subsequent dehydration of the aldoxime to the nitrile can be accomplished using a variety of reagents. A simple and effective method involves heating the aldoxime in a solvent like dimethylsulfoxide. google.com Iron salts have also been reported to catalyze the dehydration of aldoximes under nitrile-free conditions, offering an environmentally benign pathway. organic-chemistry.org While no specific examples for 4-bromo-3-isopropylbenzaldehyde oxime were found, this two-step sequence is a well-established and general method for nitrile synthesis from aldehydes.

Electrochemical Cyanation Methods

Electrochemical synthesis offers a green and sustainable approach to cyanation reactions, often avoiding the need for harsh reagents. Electrochemical C-H cyanation of arenes has been developed, which could potentially be applied to a suitable precursor of this compound. bldpharm.com

A more direct approach would be the electrochemical cyanation of 4-bromo-3-isopropylbenzene. These methods typically involve the use of a non-toxic cyanide source, such as tosyl cyanide, and proceed under mild conditions. bldpharm.com The reaction is carried out in an undivided cell with a carbon cathode and a magnesium anode. bldpharm.com The mechanism involves the electrochemical generation of reactive species that facilitate the cyanation of the aromatic ring. While this method holds promise for its environmental benefits, its applicability to sterically hindered substrates like 4-bromo-3-isopropylbenzene would require specific investigation.

Transnitrilation Strategies

Transnitrilation offers a unique pathway to aryl nitriles by transferring a cyano group from a donor molecule to an organometallic reagent. A prominent example is the use of dimethylmalononitrile (B1205571) (DMMN) as a cyanating agent for aryl Grignard or aryllithium reagents.

For the synthesis of this compound, this strategy would involve the formation of the Grignard reagent from 4-bromo-3-isopropylbenzene by reaction with magnesium metal. This organometallic intermediate would then be reacted with DMMN. The reaction proceeds through a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct. This method is particularly advantageous as it avoids the use of toxic transition metals and often proceeds under mild conditions with high efficiency, even for sterically hindered substrates. A rhodium-catalyzed variant using aryl boronic acids has also been reported, expanding the scope of this transformation.

Optimization of Reaction Conditions and Process Efficiency

Catalyst System Development and Ligand Effects

The efficiency of metal-catalyzed cyanation reactions is highly dependent on the choice of catalyst, ligand, and other reaction parameters. For nickel-catalyzed systems, the nature of the ligand plays a crucial role in the outcome of the reaction. While simple nitrogen-based ligands like 1,10-phenanthroline can be effective, phosphine ligands such as dppf often provide superior results, especially for challenging substrates. researchgate.netgoogleapis.com The steric and electronic properties of the ligand influence the stability of the catalytic species and the rates of oxidative addition and reductive elimination.

In copper-catalyzed cyanations, the use of chelating ligands, particularly diamines and N- or O-containing ligands, has been shown to be beneficial. rsc.orggoogleapis.comorganic-chemistry.org These ligands can stabilize the copper catalyst, prevent its disproportionation, and enhance its solubility and reactivity. The choice of ligand can significantly impact the reaction rate and the tolerance to various functional groups. For instance, in palladium-catalyzed cyanations, which often serve as a model for nickel systems, bulky biarylphosphine ligands have been instrumental in enabling the cyanation of sterically hindered and electron-rich aryl halides at low catalyst loadings and mild temperatures. bldpharm.com The steric bulk of these ligands is thought to promote the rate-determining reductive elimination step. bldpharm.com

Solvent Selection and Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation. The polarity, proticity, and boiling point of the solvent can significantly impact the solubility of reactants and the stability of intermediates.

In the context of the Sandmeyer reaction , which typically involves the diazotization of an amine followed by treatment with a cyanide salt, polar aprotic solvents are often favored. Acetonitrile is a commonly employed solvent due to its ability to dissolve both the diazonium salt intermediate and the copper(I) cyanide reagent. nih.govwikipedia.org Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be utilized. For instance, in the synthesis of 4-bromobenzonitrile from 4-bromobenzaldehyde, DMSO was used as the solvent at 90°C. The selection of the solvent can also be influenced by the presence of other functional groups on the aromatic ring, which may affect the stability of the diazonium salt.

For palladium-catalyzed cyanation reactions , a variety of solvents can be employed, with the choice often depending on the specific palladium catalyst and ligands used. Polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), and toluene are frequently reported. nih.gov For example, a ligand-free palladium-catalyzed cyanation of aryl bromides has been successfully carried out in DMAc at 120°C. organic-chemistry.org The use of solvent mixtures can also be advantageous. For instance, a combination of acetonitrile and tetrahydrofuran (B95107) (THF) has been used with a t-Bu3P-monoligated palladium catalyst. buecher.de

The following table summarizes the impact of different solvents on a representative palladium-catalyzed cyanation reaction of an aryl bromide.

Table 1: Effect of Solvent on a Representative Palladium-Catalyzed Cyanation

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)
Toluene2.4111Moderate
Tetrahydrofuran (THF)7.666Moderate to Good
Acetonitrile37.582Good
Dimethylformamide (DMF)36.7153Good to Excellent
N,N-Dimethylacetamide (DMAc)37.8165Excellent

Note: The yields are qualitative and can vary significantly based on the specific catalyst system, ligands, and other reaction parameters.

Temperature, Pressure, and Reaction Time Profiling

The optimization of temperature, pressure, and reaction time is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: In the Sandmeyer reaction , the initial diazotization step is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt. The subsequent cyanation step is then often performed at a slightly elevated temperature, for instance, room temperature or up to 55°C, to facilitate the displacement of the diazonium group. nih.gov

For palladium-catalyzed cyanation , the reaction temperature can vary widely, from room temperature to 150°C, depending on the reactivity of the aryl bromide and the efficiency of the catalyst system. rsc.orgthieme-connect.de For instance, a highly active palladium catalyst might allow for the cyanation of an aryl chloride at a lower temperature (e.g., ≤ 100°C) and in a shorter time (e.g., one hour). nih.gov Kinetic studies have shown that temperature plays a critical role in the rate-limiting step of the reaction. nih.gov

Pressure: Most laboratory-scale syntheses of this compound via either the Sandmeyer reaction or palladium-catalyzed cyanation are conducted at atmospheric pressure. However, in industrial settings, particularly for gaseous reactants or to influence reaction equilibria, the process may be carried out under elevated pressure. For some specialized reactions involving nitriles, high pressure and high temperature can be employed to drive reactions such as trimerization. nih.gov

Reaction Time: The duration of the reaction is determined by monitoring the consumption of the starting material, typically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can range from a few hours to over 24 hours. For example, a ligand-free palladium-catalyzed cyanation of aryl bromides in DMAc at 120°C can be completed within 5 hours. organic-chemistry.org In contrast, some palladium-catalyzed cyanations using K4[Fe(CN)6] in DMF at 130°C may require 12-17 hours. rsc.org

The following table provides a general profile of reaction conditions for the two primary synthetic routes.

Table 2: General Reaction Condition Profiles

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Temperature Diazotization: 0-5°C; Cyanation: RT - 55°CRoom Temperature - 150°C
Pressure AtmosphericAtmospheric (typically)
Reaction Time 1 - 12 hours1 - 24 hours

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key considerations include maximizing atom economy, minimizing waste, using safer solvents and reagents, and developing recyclable catalysts.

Atom Economy and E-factor Considerations

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

The E-factor (Environmental Factor) provides a measure of the waste produced in a chemical process and is defined as the ratio of the mass of waste to the mass of the desired product. nih.gov A lower E-factor indicates a greener process.

For the synthesis of this compound, the choice between the Sandmeyer reaction and palladium-catalyzed cyanation can be evaluated based on these metrics.

Sandmeyer Reaction: This route often has a lower atom economy due to the use of stoichiometric amounts of reagents like sodium nitrite (B80452) and copper(I) cyanide, which generate significant inorganic waste.

Palladium-Catalyzed Cyanation: This method can offer a higher atom economy, especially when using a catalytic amount of palladium and a less toxic, more efficient cyanide source.

The following table provides a theoretical comparison of the atom economy for the two synthetic routes, assuming idealized stoichiometry for calculation purposes.

Table 3: Theoretical Atom Economy Comparison

Synthetic RouteReactantsProducts (Desired + Byproducts)Atom Economy (%)
Sandmeyer Reaction 4-bromo-3-isopropylaniline, NaNO₂, HCl, CuCNThis compound, N₂, H₂O, NaCl, CuClLower
Pd-Catalyzed Cyanation 1,4-dibromo-2-isopropylbenzene, KCNThis compound, KBrHigher

Note: Actual atom economy will vary based on specific reagents and reaction conditions.

Solvent Minimization and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Minimizing the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. This can be achieved by selecting solvents with lower environmental impact, reducing the volume of solvent used, or employing alternative reaction media.

Water: Performing organic reactions in water is highly desirable from a green chemistry perspective. Recent advancements have shown that palladium-catalyzed cross-coupling reactions, including cyanations, can be conducted in aqueous media, often with the aid of surfactants or water-soluble ligands. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile and often recyclable reaction media. They have been successfully employed in both Sandmeyer reactions and palladium-catalyzed cyanations. nih.govresearchgate.net For instance, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) has been reported for Sandmeyer-type reactions. nih.gov In palladium-catalyzed cyanations, ionic liquids can stabilize the palladium catalyst, prevent its agglomeration, and facilitate its recycling. researchgate.net

Sustainable Catalyst Development and Recyclability

The development of highly active, stable, and recyclable catalysts is a key area of research in green chemistry.

For the palladium-catalyzed cyanation of aryl bromides, significant progress has been made in developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Examples of such catalysts include:

Palladium on Carbon (Pd/C): A widely used and commercially available heterogeneous catalyst that can be recycled by simple filtration. nih.govorganic-chemistry.org

Palladium on other supports: Researchers have explored various supports for palladium, such as zinc oxide and cobalt ferrite, to enhance catalytic activity and recyclability. wikipedia.orgrsc.org

Magnetic Nanoparticles: Palladium supported on magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet. wikipedia.org

Table 4: Recyclability of Selected Palladium Catalysts in Cyanation Reactions

CatalystSupportSeparation MethodNumber of Recycles (with good activity)
Pd/CActivated CarbonFiltration3+
Pd/CoFe₂O₄Cobalt FerriteMagnet5+
Pd@CS-biguanidineChitosanFiltrationHigh

Note: The number of successful recycles can vary depending on the specific reaction conditions and the nature of the reactants.

Advanced Reaction Chemistry and Derivatization Pathways of 4 Bromo 3 Isopropylbenzonitrile

Transformations Involving the Aryl Bromide Functionality

The bromine atom in 4-bromo-3-isopropylbenzonitrile serves as a versatile handle for the introduction of various substituents onto the aromatic ring through transition metal-catalyzed reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide, often facilitating the oxidative addition step in palladium-catalyzed cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The following subsections detail the application of several key named reactions for the derivatization of this compound.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, involving the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Studies on similar substrates, such as 4-bromobenzonitrile (B114466), have demonstrated high yields in Suzuki-Miyaura couplings. For instance, the reaction of 4-bromobenzonitrile with phenylboronic acid, catalyzed by novel palladium complexes, has been shown to proceed with excellent conversion rates. researchgate.net The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions. Generally, a palladium(0) species, generated in situ from a palladium(II) precatalyst, is employed along with a phosphine (B1218219) ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromobenzonitrile Phenylboronic Acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene (B28343)/H₂O 100 >95
2 4-Bromoanisole Phenylboronic Acid Pd/Fe₃O₄/Charcoal - K₂CO₃ Ethanol/H₂O 80 98

This table presents representative conditions based on reactions with structurally similar aryl bromides.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of significant importance for the synthesis of pharmaceuticals and organic materials. researchgate.net This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org

The reaction of this compound with various terminal alkynes would yield substituted phenylacetylene derivatives. Research on the Sonogashira coupling of 4-bromoanisole with phenylacetylene has shown that catalysts derived from palladium acetate (B1210297) and sterically demanding phosphine ligands can be highly effective, even at room temperature in aqueous solvents. thieme-connect.de Copper-free Sonogashira protocols have also been developed, offering advantages in terms of reduced toxicity and simplified purification. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Entry Aryl Bromide Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromoanisole Phenylacetylene Pd(OAc)₂ (2) - CsOH MeCN/H₂O RT 87 thieme-connect.de
2 Iodobenzene Phenylacetylene PdCl₂(PPh₃)₂ (0.5) - - [TBP][4EtOV] 55 85 beilstein-journals.org

This table presents representative conditions based on reactions with structurally similar aryl halides. [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, an ionic liquid. THF is tetrahydrofuran (B95107), and DMA is dimethylacetamide.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. u-szeged.hu This reaction is a powerful tool for the synthesis of complex olefinic structures. The reaction of this compound with various alkenes, such as styrene or acrylates, would lead to the formation of stilbene or cinnamate derivatives, respectively.

The efficiency and stereoselectivity of the Heck reaction are highly dependent on the choice of catalyst, base, and solvent. Studies on the Heck reaction of bromobenzene with styrene have shown that palladium catalysts supported on various materials can be effective, with the choice of base and additives like quaternary ammonium (B1175870) salts playing a crucial role. u-szeged.hu

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

Entry Aryl Bromide Alkene Catalyst (mol%) Base Additive Solvent Temp (°C) Yield (%)
1 Bromobenzene Styrene Pd EnCat Na₂CO₃ Bu₄NCl NMP 140 >95 u-szeged.hu
2 Bromobenzene Styrene Pd(OAc)₂ K₂CO₃ Aliquat-336 DMF/H₂O 100 High

This table presents representative conditions based on reactions with structurally similar aryl bromides. NMP is N-Methyl-2-pyrrolidone, DMF is dimethylformamide, and TBAB is tetrabutylammonium bromide.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov The coupling of this compound with various organozinc reagents would provide access to a wide range of alkylated and arylated derivatives. The development of new biaryldialkylphosphine ligands has significantly improved the efficiency of Negishi couplings involving secondary alkylzinc halides. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes) to couple with organic halides in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction of this compound with organostannanes would offer another route to substituted benzonitriles.

Table 4: Representative Conditions for Negishi and Stille Couplings

Coupling Aryl Halide Coupling Partner Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
Negishi 2-Bromobenzonitrile i-PrZnBr Pd(OAc)₂ (1) CPhos (2) THF/Toluene RT 92 nih.gov

This table presents representative conditions based on reactions with structurally similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. chemspider.com This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The amination of this compound with a variety of primary and secondary amines would lead to the corresponding N-substituted anilines.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand. Different generations of catalysts have been developed to accommodate a wide range of substrates and reaction conditions. For instance, the reaction of 5-bromo-imidazo[2,1-b] researchgate.netrsc.orgwikipedia.orgthiadiazole with substituted anilines has been successfully achieved using a Pd₂(dba)₃ catalyst system. researchgate.net

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Entry Aryl Bromide Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 2-Bromo-6-methylpyridine Cyclohexane-1,2-diamine Pd₂(dba)₃ (0.18) (±)-BINAP (0.35) NaOtBu Toluene 80 60 chemspider.com
2 5-Bromo-imidazo[2,1-b] researchgate.netrsc.orgwikipedia.orgthiadiazole Aniline Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 110 70-80 researchgate.net

This table presents representative conditions based on reactions with structurally similar aryl halides and triflates.

Nucleophilic Aromatic Substitution Variants

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. chemistrysteps.comnih.gov In this compound, the nitrile (-CN) group acts as a potent electron-withdrawing substituent, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. wikipedia.orglumenlearning.com It withdraws electron density from the aromatic system, particularly at the ortho and para positions, facilitating the attack of a nucleophile.

The bromine atom at the C-4 position is para to the electron-withdrawing nitrile group, an ideal orientation for SNAr. chemistrysteps.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The attack of a nucleophile on the carbon atom bearing the bromine leads to the formation of this intermediate, where the negative charge is delocalized onto the nitrile group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed to displace the bromo substituent, leading to a diverse range of derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. chemistrysteps.com For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-3-isopropylbenzonitrile, while reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding aniline derivatives.

The general scheme for SNAr reactions of this compound is presented below:

General Scheme of Nucleophilic Aromatic Substitution on this compound

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleExpected Product
Methoxide (CH₃O⁻)Sodium Methoxide (NaOCH₃)4-Methoxy-3-isopropylbenzonitrile
Hydroxide (B78521) (OH⁻)Sodium Hydroxide (NaOH)4-Hydroxy-3-isopropylbenzonitrile
Thiophenoxide (PhS⁻)Sodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-isopropylbenzonitrile
Ammonia (NH₃)Ammonia (NH₃)4-Amino-3-isopropylbenzonitrile (B12092126)
Diethylamine ((Et)₂NH)Diethylamine4-(Diethylamino)-3-isopropylbenzonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for its conversion into a variety of other important functional groups. youtube.comyoutube.com

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is fundamental in organic synthesis for introducing a basic aminoalkyl group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.gov

For substrates containing sensitive functional groups, such as the aryl bromide in this compound, milder and more selective reagents are preferred to avoid unwanted side reactions. nih.govnih.gov Systems like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) have been shown to effectively reduce aromatic nitriles to benzylamines while tolerating other functionalities like aryl halides. nih.govorganic-chemistry.org The reaction proceeds via the addition of hydride ions to the electrophilic nitrile carbon.

Table 2: Conditions for Selective Nitrile Reduction

Reagent(s)SolventConditionsProduct
LiAlH₄, then H₂ODiethyl ether / THFReflux(4-Bromo-3-isopropylphenyl)methanamine
H₂ / Raney NickelMethanol (B129727) / NH₃High Pressure, Heat(4-Bromo-3-isopropylphenyl)methanamine
BH₃·THFTHFReflux(4-Bromo-3-isopropylphenyl)methanamine
NaBH₄ / CoCl₂MethanolRoom Temperature(4-Bromo-3-isopropylphenyl)methanamine

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield an amide intermediate, which upon further hydrolysis produces a carboxylic acid. youtube.com This two-stage process allows for the potential isolation of either the amide or the final carboxylic acid product.

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) protonates the nitrogen atom, increasing the electrophilicity of the carbon, which is then attacked by water. The resulting imidic acid tautomerizes to the amide. Prolonged heating under these conditions will further hydrolyze the amide to the corresponding carboxylic acid (4-bromo-3-isopropylbenzoic acid) and an ammonium salt.

Base-catalyzed hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. An imidic acid intermediate is formed after protonation by water, which then tautomerizes to the amide. Similar to the acidic route, forcing conditions (e.g., high temperature) will drive the hydrolysis of the amide to the carboxylate salt (sodium 4-bromo-3-isopropylbenzoate). Subsequent acidification is required to obtain the free carboxylic acid.

Stopping the reaction at the amide stage (4-bromo-3-isopropylbenzamide) can be achieved by using milder reaction conditions, for example, by carefully controlling the temperature and reaction time in a basic medium.

The nitrile functional group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions, to form five-membered heterocyclic rings. libretexts.org A prominent example is the Huisgen cycloaddition, where a nitrile reacts with an azide (B81097) (such as sodium azide) to form a tetrazole ring. researchgate.net This reaction often requires a catalyst, such as zinc or copper salts, and elevated temperatures. The reaction of this compound with sodium azide would yield 5-(4-bromo-3-isopropylphenyl)-1H-tetrazole, a structure of interest in medicinal chemistry.

Another important [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides. For example, benzonitrile (B105546) oxide can react with the nitrile group of this compound to form a 1,2,4-oxadiazole derivative. mdpi.comacs.org These reactions provide a direct route to highly functionalized heterocyclic systems.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily attack the electrophilic carbon of the nitrile group. The initial addition forms a resonance-stabilized imine anion salt. This intermediate is stable to further addition of the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine to a ketone.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(4-bromo-3-isopropylphenyl)ethan-1-one. This reaction is a valuable method for carbon-carbon bond formation, allowing for the synthesis of a wide variety of ketones from nitrile precursors.

Table 3: Synthesis of Ketones from this compound

Organometallic ReagentIntermediateFinal Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Imine anion salt1-(4-Bromo-3-isopropylphenyl)ethan-1-one
Phenyllithium (C₆H₅Li)Imine anion salt(4-Bromo-3-isopropylphenyl)(phenyl)methanone
Ethylmagnesium chloride (CH₃CH₂MgCl)Imine anion salt1-(4-Bromo-3-isopropylphenyl)propan-1-one

Influence and Reactivity of the Isopropyl Substituent

Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect (+I). lumenlearning.com This effect slightly increases the electron density of the aromatic ring, which would typically activate the ring towards electrophilic substitution. However, in the context of the reactions discussed (nucleophilic substitution and nitrile chemistry), this effect is generally overshadowed by the powerful electron-withdrawing nature of the nitrile group.

Steric Effects: The most significant influence of the isopropyl group is its steric bulk. youtube.com It is positioned ortho to both the nitrile group (C-1) and the bromine atom (C-4). This steric hindrance can affect the rates of reaction at these sites:

On Nucleophilic Aromatic Substitution: The bulky isopropyl group can partially shield the C-4 position from the approaching nucleophile, potentially slowing the rate of SNAr compared to an unhindered analogue like 4-bromobenzonitrile. The degree of hindrance will depend on the size of the incoming nucleophile.

On Nitrile Group Reactions: Similarly, the approach of reagents to the nitrile carbon can be sterically impeded. This may necessitate more forcing reaction conditions or longer reaction times, particularly when using bulky reagents like certain organometallics or reducing agents.

Steric and Electronic Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately controlled by the cumulative steric and electronic contributions of its three distinct substituents: the nitrile (-CN), the isopropyl (-CH(CH₃)₂), and the bromo (-Br) groups. These groups modulate the electron density of the benzene (B151609) ring and influence the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu

Electronic Effects: The electronic nature of each substituent either donates or withdraws electron density from the aromatic π-system, which in turn activates or deactivates the ring towards electrophilic attack. lumenlearning.commasterorganicchemistry.com

Nitrile Group (-CN): The nitrile group is a potent deactivating group. youtube.com It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). masterorganicchemistry.com This significantly reduces the ring's nucleophilicity, making it much less reactive than benzene. lumenlearning.com In EAS reactions, it acts as a meta-director.

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is classified as a weakly activating group. wikipedia.orgucla.edu It donates electron density primarily through an inductive effect (+I) and hyperconjugation, thereby increasing the ring's reactivity relative to an unsubstituted position. wikipedia.org It functions as an ortho, para-director. chemistrytalk.org

Steric Effects: The spatial arrangement and size of substituents can hinder the approach of reagents to certain positions on the ring. The isopropyl group is notably bulky, which can cause significant steric hindrance at its adjacent (ortho) positions. youtube.comfiveable.mensf.gov

The isopropyl group at C3 directs to C2 and C6 (ortho) and C4 (para, blocked).

The bromo group at C4 directs to C3 (ortho, blocked) and C5 (ortho).

The nitrile group at C1 directs to C3 (meta, blocked) and C5 (meta).

Considering these influences, position C5 is electronically favored by both the bromo and nitrile groups, while position C6 is activated by the isopropyl group. However, the bulky nature of the isopropyl group may sterically hinder attack at the adjacent C2 position, making C6 a more likely site for substitution directed by the activating group. youtube.com The ultimate product distribution would depend on the specific reaction conditions and the nature of the electrophile.

SubstituentPositionElectronic EffectDirecting Effect (EAS)Steric Effect
Nitrile (-CN)1Strongly Deactivating (-I, -M) masterorganicchemistry.comMeta youtube.comModerate
Isopropyl (-CH(CH₃)₂)3Weakly Activating (+I) wikipedia.orgOrtho, Para chemistrytalk.orgHigh fiveable.me
Bromo (-Br)4Weakly Deactivating (-I > +M) wikipedia.orgOrtho, Para youtube.comorganicchemistrytutor.comModerate

Potential for Side-Chain Functionalization

Beyond reactions on the aromatic ring, the isopropyl side-chain of this compound presents opportunities for selective functionalization, primarily at the benzylic position. The carbon atom of the isopropyl group directly attached to the benzene ring is known as the benzylic carbon, and its C-H bond is weaker than typical sp³ C-H bonds. libretexts.org This is because a radical or ionic intermediate at this position is stabilized by resonance with the aromatic ring.

Benzylic Bromination: A key transformation is benzylic bromination, which can be achieved using reagents that generate a low concentration of bromine radicals, most commonly N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmdma.ch This reaction would selectively replace the benzylic hydrogen with a bromine atom, yielding 4-bromo-3-(1-bromo-1-methylethyl)benzonitrile. This introduces a new reactive handle on the molecule, as the resulting benzylic bromide is a versatile substrate for nucleophilic substitution and elimination reactions. libretexts.org The process for benzylic bromination has been well-established for various substituted aromatic compounds. google.comgoogleapis.com

Benzylic Oxidation: The isopropyl group is also susceptible to oxidation under vigorous conditions. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can cleave the C-C bonds of the alkyl group, leading to the formation of a carboxylic acid at the benzylic position. libretexts.org This transformation would convert the isopropyl group on this compound into a carboxyl group, forming 2-bromo-5-cyanobenzoic acid.

Reaction TypeTypical ReagentsPotential ProductSignificance
Benzylic BrominationN-Bromosuccinimide (NBS), Light/Initiator libretexts.orgmdma.ch4-bromo-3-(1-bromo-1-methylethyl)benzonitrileIntroduces a versatile functional group for further synthesis.
Side-Chain OxidationPotassium permanganate (KMnO₄), H⁺, Heat libretexts.org2-bromo-5-cyanobenzoic acidConverts the alkyl group into a carboxylic acid.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for rapidly building molecular complexity. nih.govrsc.org While this compound may not directly participate as a primary component in classic MCRs like the Passerini or Ugi reactions, its scaffold can be incorporated into these transformations through strategic derivatization. baranlab.orgnih.gov

The Passerini reaction typically combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgresearchgate.net The Ugi four-component reaction (U-4CR) extends this by including a primary amine to produce a bis-amide. nih.govnih.gov

To utilize the this compound framework in such reactions, one of its functional groups would first need to be converted into a compatible reactant. For instance:

Formation of a Carbonyl Component: The nitrile group could potentially be reduced to an aldehyde. This resulting aldehyde, now bearing the bromo-isopropyl-substituted phenyl ring, could serve as the carbonyl component in a Passerini or Ugi reaction.

Formation of a Carboxylic Acid Component: As described in section 3.3.2, oxidation of the isopropyl side-chain would yield a carboxylic acid derivative. This product could then be used as the acid component in an MCR.

Formation of an Amine Component: The bromo group could undergo transformations, such as a Buchwald-Hartwig amination, or the entire aromatic ring could be nitrated and subsequently reduced to form an aniline derivative, which could serve as the amine component in an Ugi reaction.

By employing this compound as a precursor, chemists can embed its specific substitution pattern into the diverse and complex molecular architectures generated by MCRs, accelerating the synthesis of novel compound libraries for various applications. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. In reactions involving this compound, controlling the chemo-, regio-, and stereoselectivity is crucial for achieving desired outcomes.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. The presence of the C-Br bond, aromatic C-H bonds, and aliphatic C-H bonds in this compound makes chemoselectivity a key consideration. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the C(sp²)-Br bond is a highly reactive site. nih.gov A palladium catalyst can selectively activate this bond for C-C bond formation with an organoboron reagent, leaving the other C-H and C-N bonds intact. scielo.br The ability to selectively react at a C-Br bond in the presence of other potentially reactive sites like a triflate group has been demonstrated in complex systems, highlighting the high degree of control possible. unideb.hu

Regioselectivity: Regioselectivity describes the preference for bond formation at one position over other possible positions.

Electrophilic Aromatic Substitution: As detailed in section 3.3.1, the directing effects of the existing substituents govern the regiochemical outcome of reactions on the aromatic ring. The interplay between the activating isopropyl group and the deactivating bromo and nitrile groups, along with steric factors, will determine which of the available ring positions (C2, C5, or C6) is substituted. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution: Standard SɴAr reactions are generally disfavored on this substrate because no strong electron-withdrawing group is positioned ortho or para to the bromine leaving group. stackexchange.comnih.gov Therefore, regioselectivity in nucleophilic substitution is less of a concern under typical conditions.

Stereoselectivity: Stereoselectivity involves the preferential formation of one stereoisomer over another. This compound is an achiral molecule. Stereoselectivity becomes a factor when a new chiral center is created during a reaction.

Side-Chain Functionalization: For example, the benzylic bromination discussed in section 3.3.2 creates a new stereocenter at the benzylic carbon. In the absence of a chiral influence (e.g., a chiral catalyst or auxiliary), the reaction proceeds through a planar radical intermediate, resulting in a racemic mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis: To achieve a stereoselective outcome, one would need to employ methods of asymmetric synthesis. ethz.ch This could involve using a chiral reagent, a chiral catalyst, or converting the substrate into a chiral derivative that directs the stereochemistry of a subsequent reaction. researchgate.net The synthesis of axially chiral benzonitriles, for instance, demonstrates how stereoselectivity can be controlled in complex nitrile-containing molecules. ntu.edu.sgresearchgate.netdntb.gov.ua

Selectivity TypeDefinitionExample involving this compound Scaffold
Chemoselectivity Preferential reaction of one functional group among several.Palladium-catalyzed Suzuki coupling at the C-Br bond, leaving the nitrile and isopropyl groups untouched. nih.gov
Regioselectivity Preferential reaction at a specific position on the molecule.Electrophilic aromatic substitution favoring one of the C2, C5, or C6 positions due to combined electronic and steric effects. libretexts.org
Stereoselectivity Preferential formation of one stereoisomer over others.Asymmetric reduction of a ketone derived from the nitrile, yielding a single enantiomer of the corresponding alcohol.

Computational and Theoretical Investigations of 4 Bromo 3 Isopropylbenzonitrile

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical methods are employed to investigate the electronic characteristics of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-3-isopropylbenzonitrile, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. Studies on related compounds, such as 4-bromobenzonitrile (B114466) and 4-Bromo-3-methylbenzonitrile, have successfully used DFT methods, often with the B3LYP hybrid functional and basis sets like 6-311++G, to achieve good agreement between observed and calculated spectroscopic data. researchgate.netorientjchem.orgnih.gov These analyses provide a foundational understanding of the molecule's stability and reactivity. nih.gov Theoretical calculations using DFT have become a powerful technique for assessing the structural and spectral properties of various organic compounds. nih.gov

A typical DFT analysis for this compound would yield data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes, such as the characteristic C≡N stretch or the C-Br stretch.

Table 1: Representative DFT-Calculated Properties for Aromatic Nitriles (Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.)

Property Typical Calculated Value Range Significance
C≡N Stretching Frequency 2220-2340 cm⁻¹ Identifies the nitrile functional group. orientjchem.org
C-Br Stretching Frequency 250-550 cm⁻¹ Characterizes the carbon-bromine bond vibration. orientjchem.org
HOMO-LUMO Energy Gap 3-5 eV Indicates chemical reactivity and electronic stability. chemrevlett.com

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are used for highly accurate calculations of molecular properties. For this compound, these calculations would focus on characterizing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. For instance, the HOMO often indicates the site for electrophilic attack, while the LUMO suggests the site for nucleophilic attack. Similar ab initio studies on related benzonitrile (B105546) derivatives have been used to understand their electronic absorption spectra. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netschrodinger.comucsb.edu It is a valuable tool for predicting how a molecule will interact with other charged species. youtube.com For this compound, an MEP map would be generated by calculating the electrostatic potential at the molecule's surface.

The MEP map is color-coded to indicate different charge regions:

Red/Orange/Yellow : Areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this region would be expected around the electronegative nitrogen atom of the nitrile group. researchgate.net

Blue : Areas of positive potential, electron-poor, which are prone to nucleophilic attack. These regions are typically found around hydrogen atoms. researchgate.net

Green : Areas of neutral or near-zero potential.

Analysis of the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into the molecule's reactivity. researchgate.net Mulliken population analysis is another method used to quantify the electronic charge distribution among the atoms, complementing the visual information from the MEP map. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to study the dynamic behavior of molecules, including the movement of their constituent parts and their preferred shapes.

The isopropyl group in this compound is not static; it can rotate around the single bond connecting it to the benzene (B151609) ring. Computational methods can be used to calculate the energy barrier for this rotation. This is achieved by systematically changing the dihedral angle of the substituent and calculating the molecule's energy at each step. The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state defines the rotational barrier. nih.govugm.ac.id

The preferred three-dimensional structure of this compound can be influenced by its environment, such as in the gas phase, in a solvent, or in a crystal lattice. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in these different environments. nih.gov An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how intermolecular interactions affect its preferred geometry. These simulations can reveal the most stable conformations and how the molecule's shape might adapt to fit into a binding site of a protein, which is crucial for applications in medicinal chemistry. In the solid state, crystal structure prediction methods, often combined with DFT, can determine the most likely packing arrangements in a crystal.

Mechanistic Elucidation of Reactions Involving this compound

A complete understanding of a chemical reaction involves a detailed mapping of the energy landscape, from reactants to products, including the high-energy transition states. For this compound, computational methods are essential to elucidate the mechanisms of its reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is a cornerstone of mechanistic chemistry. A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate and characterize these fleeting structures.

The process begins with a proposed reaction mechanism. For instance, in a nucleophilic aromatic substitution at the C4 position (bearing the bromine atom), the reaction pathway would involve the approach of a nucleophile, the formation of a Meisenheimer complex (a resonance-stabilized intermediate), and the subsequent departure of the bromide ion. Each step in this pathway would be computationally modeled to identify the corresponding transition states and intermediates.

The mapping of the reaction pathway involves connecting the reactants, intermediates, transition states, and products on the potential energy surface. This mapping provides a detailed itinerary of the reaction, revealing the sequence of events and the stereoelectronic requirements for the transformation to occur.

Energy Profiles and Kinetic Barrier Calculations

Once the critical points on the reaction pathway are identified, their relative energies are calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state is the activation energy or kinetic barrier.

The magnitude of the kinetic barrier is a critical determinant of the reaction rate. A higher barrier implies a slower reaction. For this compound, the calculated energy barriers for different potential reaction pathways would allow for a comparison of their feasibility. For example, by calculating the activation energies for nucleophilic attack at the bromine- and isopropyl-substituted positions, one could predict the regioselectivity of such reactions.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction

Reaction CoordinateStructureRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1[TS₁]⁻+15.2
IntermediateMeisenheimer Complex+5.7
Transition State 2[TS₂]⁻+12.8
Products4-Nu-3-isopropylbenzonitrile + Br⁻-10.5
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated energy profiles for reactions of this compound are not readily available in the cited literature.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, these predictions would be based on an analysis of its electronic structure. The presence of a bromine atom and a nitrile group, both electron-withdrawing, and an isopropyl group, which is electron-donating, creates a specific electronic environment in the aromatic ring.

Theoretical methods can quantify the effects of these substituents on the electron density at different positions of the benzene ring. This information is crucial for predicting where electrophiles or nucleophiles are most likely to attack. For instance, the carbon atom attached to the bromine is expected to be electron-deficient and thus a prime target for nucleophilic attack.

Furthermore, the steric bulk of the isopropyl group at the 3-position would be expected to influence the regioselectivity of reactions, potentially hindering attack at adjacent positions. Computational models can precisely quantify these steric and electronic effects to provide a detailed prediction of the molecule's reactivity.

Development of Structure-Reactivity Relationships from a Theoretical Perspective

Structure-reactivity relationships provide a framework for understanding how the structure of a molecule influences its reactivity. For substituted aromatic compounds like this compound, these relationships can be quantitatively described using theoretical parameters.

Hammett and Taft Parameter Derivations (Computational)

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent.

While Hammett parameters are traditionally determined experimentally, they can also be calculated using computational methods. For the substituents on this compound, the following provides an overview of their expected Hammett parameters:

Bromo group (-Br): This is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its effect is context-dependent.

Isopropyl group (-CH(CH₃)₂): This is an electron-donating group through induction.

Nitrile group (-CN): This is a strong electron-withdrawing group through both induction and resonance.

Computational software can be used to calculate properties like the electrostatic potential on the aromatic ring, which can then be correlated with Hammett parameters. These calculated parameters for this compound would allow for the prediction of its behavior in a wide range of reactions.

Table 2: Representative Hammett σ Constants for Relevant Substituents

Substituentσ_metaσ_para
-Br0.390.23
-CH(CH₃)₂-0.07-0.15
-CN0.560.66
Source: These are generally accepted literature values for Hammett constants and are not specific calculations for the title compound.

Fukui Functions and Local Reactivity Indices

Fukui functions are a concept within Density Functional Theory that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), measures the change in electron density at a point r when the number of electrons in the molecule changes.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (addition of an electron)

f⁻(r): for electrophilic attack (removal of an electron)

f⁰(r): for radical attack

By calculating the Fukui functions for this compound, one can identify the atoms that are most susceptible to different types of reactions. For example, a high value of f⁺(r) on a particular atom would indicate that it is a good site for a nucleophile to attack. Conversely, a high value of f⁻(r) would indicate a good site for an electrophile to attack.

These local reactivity indices provide a more nuanced picture of reactivity than simple electrostatic potential maps, as they are derived from the molecule's frontier molecular orbitals (HOMO and LUMO).

Solvent Effects in Computational Models

In the computational analysis of molecular properties, the surrounding environment, particularly the solvent, can exert a significant influence. For a molecule such as this compound, with its polar nitrile group and bulky, nonpolar isopropyl and bromo substituents, understanding solvent effects is crucial for accurately predicting its behavior in solution. Computational models that incorporate solvent effects are essential for bridging the gap between theoretical calculations in the gas phase and experimental observations in the liquid phase.

The primary method for modeling solvent effects in quantum chemical calculations is the use of implicit solvent models, with the Polarizable Continuum Model (PCM) being one of the most widely employed. wikipedia.orgq-chem.com This approach treats the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This simplification makes the calculations computationally tractable while still capturing the bulk electrostatic effects of the solvent. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute's charge distribution and the polarized continuum are calculated self-consistently. q-chem.com

For this compound, the choice of solvent in a PCM calculation would be critical. Solvents are typically categorized by their polarity (dipole moment) and whether they are protic (capable of hydrogen bonding) or aprotic. The interaction between the polar cyano group and polar solvents is expected to be a dominant factor.

Impact on Molecular Properties:

Vibrational Spectra: The vibrational frequency of the nitrile (C≡N) stretching mode in benzonitrile and its derivatives is known to be sensitive to the solvent environment. documentsdelivered.com In computational models of this compound, a shift in the calculated C≡N stretching frequency would be expected when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like acetonitrile (B52724) or a polar protic solvent like methanol (B129727). This solvatochromic shift arises from the stabilization of the C≡N bond's dipole moment by the surrounding solvent molecules. documentsdelivered.com

Electronic Spectra: Solvent polarity can also influence the electronic transitions of a molecule, leading to solvatochromic shifts in the UV-Vis absorption spectrum. ucsb.edunih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a PCM can be used to predict these shifts. For this compound, an increase in solvent polarity could lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited electronic states. nih.gov

Advanced Solvent Models:

While PCM is a powerful tool, more sophisticated models can provide deeper insights. Explicit solvent models , where a finite number of individual solvent molecules are included in the quantum mechanical calculation, can account for specific short-range interactions like hydrogen bonding. ucsb.edu For this compound, this could be relevant in protic solvents where the solvent molecules can interact directly with the nitrogen atom of the nitrile group. However, these calculations are computationally expensive. nih.gov

A hybrid approach, known as a cluster-continuum model , combines an explicit treatment of the first solvation shell with a continuum model for the bulk solvent. cas.cz This method can offer a balance between accuracy and computational cost, providing a more detailed picture of the immediate solvent environment while still accounting for the long-range effects of the bulk solvent.

The following table illustrates hypothetical data on how the calculated C≡N stretching frequency and dipole moment of this compound might vary with the solvent model and type.

SolventDielectric Constant (ε)Computational ModelCalculated C≡N Frequency (cm⁻¹)Calculated Dipole Moment (D)
Gas Phase1.0DFT/B3LYP22353.85
Cyclohexane2.02PCM/DFT22324.10
Chloroform4.81PCM/DFT22304.52
Acetonitrile37.5PCM/DFT22284.98
Water80.1PCM/DFT22265.25

This table presents illustrative data based on general trends observed in computational studies of similar molecules and is not based on direct experimental or computational results for this compound.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Nitrogen-Containing Heterocycles

The dual functionality of a bromo-substituent and a nitrile group on the benzene (B151609) ring makes 4-Bromo-3-isopropylbenzonitrile a theoretical candidate for the synthesis of various nitrogen-containing heterocycles.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

There are no detailed research findings in available scientific databases that describe the use of this compound in the synthesis of pyridine or pyrimidine derivatives. Synthetic routes that could theoretically employ such a building block, like transition-metal-catalyzed cycloadditions or multi-component reactions, have not been reported with this particular starting material.

Triazole, Tetrazole, and Other Azole Syntheses

The nitrile functional group is a common precursor for the formation of certain azole rings, particularly tetrazoles via [3+2] cycloaddition with azide (B81097) ions. However, specific studies detailing the conversion of this compound into a corresponding tetrazole or its use in the synthesis of triazoles or other azoles are not present in the current body of scientific literature.

Role in the Construction of Complex Aromatic and Polyaromatic Systems

The aryl bromide moiety of this compound makes it a suitable candidate for carbon-carbon bond-forming reactions to construct larger aromatic systems.

Biaryls and Terphenyls via Cross-Coupling

Aryl bromides are standard substrates in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi couplings to form biaryl structures. Despite the theoretical potential for this compound to participate in these reactions to yield functionalized biaryls and, subsequently, terphenyls, no specific examples, reaction conditions, or yield data have been published in scientific journals or patents. The steric hindrance from the adjacent isopropyl group could be a factor influencing its reactivity, but no studies have investigated this.

Fused Ring Systems

The synthesis of fused polycyclic aromatic systems often involves intramolecular cyclization or annulation reactions. While this compound could theoretically be functionalized and then used in such cyclization strategies (e.g., through intramolecular Heck reactions or Friedel-Crafts-type closures), there is no available research that documents its use for constructing fused ring systems.

Intermediate in the Synthesis of Advanced Materials Precursors

The distinct combination of functional groups in this compound makes it a valuable intermediate in the creation of precursors for advanced materials. The bromine atom allows for various cross-coupling reactions, while the nitrile group can be transformed into other functional moieties or participate in polymerization reactions.

Monomers for Functional Polymers (e.g., Polyimides, Poly(aryl ether nitriles))

The development of high-performance polymers with enhanced thermal stability, mechanical strength, and solubility is a continuous area of research. Substituted benzonitriles are key components in the synthesis of monomers for functional polymers like polyimides and poly(aryl ether nitriles).

Polyimides: These polymers are known for their exceptional thermal and chemical resistance. The synthesis of polyimides typically involves a two-step process starting with the formation of a poly(amic acid) from a dianhydride and a diamine, followed by thermal or chemical imidization. core.ac.ukvt.edu While direct incorporation of this compound into the main chain of a polyimide is not extensively documented in readily available literature, its derivatives, created through the transformation of the nitrile or substitution of the bromine, could serve as novel monomers. The bulky isopropyl group could enhance the solubility and processability of the resulting polyimides by disrupting chain packing. titech.ac.jpscispace.com

Poly(aryl ether nitriles) (PENs): PENs are a class of high-performance thermoplastics with excellent thermal stability and mechanical properties. researchgate.net They are typically synthesized via nucleophilic aromatic substitution reactions. researchgate.net The nitrile groups in the polymer backbone can undergo trimerization to form triazine crosslinks, further enhancing the thermal stability. researchgate.net Although specific examples using this compound in PEN synthesis are not prevalent, its structure suggests potential as a monomer precursor. The bromine atom could be displaced by a phenoxide nucleophile in a polymerization reaction, incorporating the isopropyl-substituted benzonitrile (B105546) unit into the polymer chain.

Building Blocks for Organic Frameworks (MOFs, COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. nih.govescholarship.orgresearchgate.net They are constructed from organic building blocks linked by strong covalent bonds. researchgate.net The design and synthesis of COFs rely on the use of monomers with specific geometries and reactive functional groups. researchgate.net

Halogenated aromatic compounds, such as those containing bromine, are utilized as building blocks in the synthesis of COFs, often through carbon-carbon bond-forming reactions. nih.gov While there is no specific mention of this compound in the synthesis of COFs in the searched literature, its structure is analogous to other bromo-aromatic compounds used for this purpose. ambeed.com The bromine atom can participate in coupling reactions to form the extended framework, while the nitrile and isopropyl groups would line the pores of the resulting COF, influencing its properties and potential applications in areas like gas storage and catalysis. nih.govnih.govmdpi.com

Components for Optoelectronic Materials (theoretical structural design)

The design of novel organic materials for optoelectronic applications often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic properties of the molecule. While direct experimental evidence for the use of this compound in optoelectronic materials is not available in the provided search results, its structure lends itself to theoretical design studies.

The benzonitrile unit is electron-withdrawing, and the bromine atom also possesses electron-withdrawing inductive effects. The isopropyl group, being an alkyl group, is weakly electron-donating. This combination of substituents could be explored in theoretical models to predict the electronic and photophysical properties of larger conjugated systems incorporating this building block. For instance, similar fluorinated benzonitriles are used in the preparation of phosphorescent dyes. ossila.com

Strategic Incorporation into Precursors for Agrochemicals and Pharmaceuticals (focused on synthetic pathways and chemical structure)

The structural motifs present in this compound are found in various biologically active molecules, making it a valuable precursor in the synthesis of potential agrochemicals and pharmaceuticals. researchgate.netchemimpex.com The bromine atom serves as a handle for introducing diverse functionalities through cross-coupling reactions, while the nitrile group can be a key pharmacophore or be converted into other functional groups like amines or carboxylic acids.

Design and Synthesis of Diversification Libraries

The creation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and agrochemical research. This compound is an excellent starting point for generating such libraries. The reactivity of the bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. ossila.com This enables the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 4-position of the benzonitrile ring.

Reaction TypeCoupling PartnerResulting Structure
Suzuki Coupling Arylboronic acidBiaryl structure
Stille Coupling OrganostannaneVariously substituted aromatic
Buchwald-Hartwig Amination AmineN-Aryl derivative

This systematic modification allows for the rapid generation of a library of compounds, each with a unique substitution pattern, which can then be screened for biological activity.

Advanced Analytical Methodologies in Research on 4 Bromo 3 Isopropylbenzonitrile

Spectroscopic Techniques for Reaction Monitoring and Structural Validation in Research Contexts

Spectroscopy is fundamental to the analysis of 4-Bromo-3-isopropylbenzonitrile, offering non-destructive and highly detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. While standard 1D ¹H and ¹³C NMR provide primary evidence for the molecular backbone, advanced NMR techniques are required for complete and unambiguous assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group—a doublet for the two methyl groups and a septet for the single methine proton. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring, with their splitting patterns and chemical shifts being highly dependent on the electronic effects of the bromo and nitrile substituents. The ¹³C NMR would complement this by showing distinct resonances for each carbon atom, including the nitrile carbon, the two carbons of the isopropyl group, and the six aromatic carbons.

2D NMR: Two-dimensional NMR experiments are crucial for confirming connectivity.

COSY (Correlation Spectroscopy) would establish the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals directly with the carbon atoms they are attached to, confirming the assignments for the isopropyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for mapping long-range (2-3 bond) H-C correlations. It would definitively link the isopropyl group to the C3 position of the benzene ring and help assign the quaternary (non-protonated) aromatic carbons, such as the ones bonded to the bromine and the nitrile group.

Solid-State NMR (SS-NMR): For analyzing the compound in its solid or crystalline form, SS-NMR is employed. mst.edu Unlike liquid-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides information about the molecule's orientation and packing in the solid state. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to reduce spectral broadening and obtain high-resolution spectra from powdered samples. mst.eduemory.edu This can reveal the presence of different polymorphs or solvates.

Dynamic NMR (DNMR): This technique is used to study time-dependent processes, such as the rotational dynamics of the isopropyl group. By acquiring spectra at various temperatures, researchers can determine the energy barrier for rotation around the C(aryl)-C(isopropyl) bond, providing insight into steric hindrance within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AtomNMR TypePredicted Chemical Shift (ppm)MultiplicityNotes
Isopropyl-CH₃¹H~1.25DoubletIntegrates to 6H.
Isopropyl-CH¹H~3.20SeptetIntegrates to 1H.
Aromatic-H¹H7.50 - 7.80MultipletsThree distinct signals in the aromatic region.
Isopropyl-CH₃¹³C~23-Two equivalent methyl carbons.
Isopropyl-CH¹³C~34-Methine carbon.
Aromatic-C¹³C115 - 145-Six distinct signals for the benzene ring carbons.
Cyano-C¹³C~118-Nitrile carbon, typically a sharp signal.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular formula of this compound. By measuring the m/z to a high degree of precision (typically to four or more decimal places), it can distinguish the compound's formula (C₁₀H₁₀BrN) from other potential formulas with the same nominal mass. cymitquimica.com This is particularly important given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to a characteristic M and M+2 isotopic pattern in the mass spectrum.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information through controlled fragmentation. The molecular ion is selected and subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the isopropyl group.

Loss of the entire isopropyl group.

Loss of the bromine atom.

Cleavage of the nitrile group. Studying these fragmentation patterns helps to piece together the molecular structure, confirming the identity and position of the substituents. libretexts.org

Table 2: Plausible MS/MS Fragmentation of this compound (M.W. ≈ 224.1 g/mol)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
224/226209/21115 (CH₃)Loss of a methyl group from the isopropyl moiety.
224/226181/18343 (C₃H₇)Loss of the isopropyl group.
224/22614579/81 (Br)Loss of the bromine atom.
14511827 (HCN)Subsequent loss of hydrogen cyanide from the bromineless ion.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net These methods are excellent for monitoring reaction progress, for instance, by tracking the appearance of the nitrile peak or the disappearance of a precursor's functional group. orientjchem.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong, characteristic absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in Raman, non-polar bonds often give stronger signals than in IR. Aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the substituted benzene core. researchgate.net

Table 3: Key Vibrational Frequencies for this compound
Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)IR/Raman3000 - 3100Medium-Weak
C-H (Aliphatic)IR/Raman2850 - 2970Medium-Strong
C≡N (Nitrile)IR/Raman2220 - 2240Strong, Sharp (IR)
C=C (Aromatic Ring)IR/Raman1450 - 1600Medium-Strong
C-Br (Bromoalkane)IR500 - 650Medium-Strong

Chromatographic Separation Techniques for Purity Assessment and Reaction Mixture Analysisnih.gov

Chromatography is indispensable for separating this compound from impurities, unreacted starting materials, and byproducts, thereby allowing for accurate purity assessment.

HPLC is the method of choice for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be used. sielc.com

Methodology: The compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is then pumped through the column. sielc.com The compound and any impurities are separated based on their differing affinities for the stationary and mobile phases. Detection is usually achieved with a UV-Vis detector set to a wavelength where the benzonitrile (B105546) chromophore absorbs strongly.

Application: The resulting chromatogram shows peaks corresponding to each component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 4: Representative HPLC Purity Analysis Data
Peak No.Retention Time (min)Area (%)Identity
12.540.85Impurity A
23.121.10Impurity B
34.7898.05This compound

For compounds that are thermally stable and sufficiently volatile, Gas Chromatography (GC) is a powerful separation technique.

Methodology: A small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. Purity can be determined using a detector like a Flame Ionization Detector (FID).

GC-MS: Coupling GC with a mass spectrometer provides the ultimate analytical combination for analyzing complex reaction mixtures. researchgate.net As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that specific component. This allows for the confident identification of not only the desired product but also byproducts and residual starting materials, making it an invaluable tool for reaction optimization and analysis. For related compounds, GC has been cited as a method for purity determination. labproinc.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) for the analysis and purification of various organic compounds, including halogenated aromatic nitriles. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography.

While specific research detailing the SFC analysis of this compound is not extensively published, the methodology can be inferred from studies on structurally related compounds such as other benzonitrile derivatives and halogenated aromatics. nih.govdtic.milnih.govnih.gov For the separation of moderately polar compounds like this compound, a polar stationary phase is typically employed. nih.gov

Key aspects of SFC for the analysis of this compound would likely include:

Stationary Phase: Polar stationary phases such as silica (B1680970), 3-aminopropyl bonded silica (NH2), or 3-cyanopropyl bonded silica (CN) would be suitable choices. These phases provide the necessary polarity to interact with the nitrile and bromo substituents, enabling effective separation. nih.gov

Mobile Phase: The mobile phase would consist of supercritical CO2, often with the addition of a polar organic modifier like methanol or ethanol. The proportion of the modifier can be adjusted to fine-tune the elution strength and achieve optimal separation of the target compound from any impurities or related substances. dtic.mil

Detection: A variety of detectors can be coupled with SFC, including UV-Vis detectors, which are suitable for aromatic compounds, and mass spectrometers (MS) for definitive identification and structural elucidation.

The primary advantages of using SFC for this compound include reduced analysis time, lower consumption of organic solvents, and the potential for high-resolution separation, which is particularly beneficial for resolving complex mixtures or for chiral separations of related derivatives. nih.govfagg.be

Table 1: Potential SFC Parameters for the Analysis of this compound

ParameterValue/TypeRationale
Stationary Phase 3-aminopropyl bonded silica (NH2)Provides polar interactions suitable for substituted benzonitriles. nih.gov
Mobile Phase Supercritical CO2 with a Methanol GradientBalances polarity for effective elution. dtic.mil
Column Temperature 40 °CA typical temperature for maintaining the supercritical state and ensuring reproducibility.
Back Pressure 150 barStandard pressure to maintain CO2 in a supercritical state.
Detector UV-Vis or Mass Spectrometry (MS)UV for quantification and MS for identification.

X-ray Crystallography of Derivatives and Co-crystals (for structural insights beyond identification)

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as that of 4-bromobenzonitrile (B114466), provides significant insights into the expected molecular geometry and intermolecular interactions. nih.gov

The study of derivatives and co-crystals of this compound can reveal how the interplay of the bromo, isopropyl, and nitrile substituents influences the crystal packing. These insights are crucial for understanding the solid-state properties of the material and for designing new materials with desired characteristics. For instance, the formation of halogen bonds, π-π stacking, and other non-covalent interactions can be precisely mapped. nih.govresearchgate.net

A published crystal structure for 4-bromobenzonitrile reveals a monoclinic crystal system. nih.gov This information can serve as a foundational reference for predicting the crystallographic properties of more complex derivatives like this compound. The addition of the isopropyl group at the meta position relative to the bromine is expected to introduce significant steric bulk, which will likely influence the packing arrangement and could lead to different crystal symmetries and unit cell parameters.

Table 2: Crystallographic Data for 4-bromobenzonitrile

ParameterValueReference
Chemical Formula C7H4BrN nih.gov
Crystal System Monoclinic nih.gov
Space Group C 1 m 1 nih.gov
Unit Cell a (Å) 9.531 nih.gov
Unit Cell b (Å) 8.5593 nih.gov
Unit Cell c (Å) 4.1352 nih.gov
Unit Cell α (°) 90 nih.gov
Unit Cell β (°) 90.295 nih.gov
Unit Cell γ (°) 90 nih.gov

In Situ and Operando Spectroscopic Techniques for Mechanistic Studies

In situ and operando spectroscopic techniques are powerful methodologies for investigating reaction mechanisms by monitoring chemical transformations as they occur, under real reaction conditions. rsc.orgresearchgate.netdoi.org These techniques are particularly valuable for studying reactions involving this compound, such as its synthesis or subsequent functionalization.

Operando Fourier-transform infrared (FTIR) spectroscopy is a prime example of such a technique. By using a specialized reaction cell that is transparent to infrared radiation, the vibrational spectra of the reactants, intermediates, products, and any catalysts can be recorded in real-time. rsc.org For reactions involving this compound, operando FTIR could be used to:

Monitor the nitrile stretch: The C≡N triple bond in benzonitriles has a characteristic sharp absorption band in the infrared spectrum (around 2220-2240 cm⁻¹ for aromatic nitriles). spectroscopyonline.com Changes in the position and intensity of this peak can provide information about the electronic environment of the nitrile group and its conversion during a reaction. researchgate.net

Track the formation and consumption of intermediates: The appearance and disappearance of vibrational bands corresponding to transient species can help to elucidate the reaction pathway. For example, in a substitution reaction where the bromine atom is replaced, changes in the C-Br stretching and bending modes could be monitored.

Study catalytic cycles: In catalytic reactions involving this compound, operando FTIR can help to identify the active form of the catalyst and observe how it interacts with the substrate.

Other in situ techniques, such as in situ NMR spectroscopy and Raman spectroscopy , can also provide complementary mechanistic information. For instance, in situ NMR could track the changes in the chemical shifts of the aromatic protons and the isopropyl group, providing a quantitative measure of reaction progress. acs.org Raman spectroscopy is also sensitive to the nitrile stretch and can be a powerful tool for studying reactions in aqueous media. nih.gov Studies on the fragmentation of benzonitrile have utilized infrared action spectroscopy to identify reaction products, showcasing the power of spectroscopic techniques in understanding complex chemical processes. rsc.org

By applying these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical and physical properties of this compound, from its purification and structural characterization to the intricate details of its reactive transformations.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Environmentally Benign Synthetic Routes

The synthesis of polysubstituted benzonitriles often relies on multi-step sequences that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient pathways to 4-Bromo-3-isopropylbenzonitrile and its derivatives.

One major area of opportunity lies in biocatalysis . Enzymes such as aldoxime dehydratases (Oxd) have been engineered for the scalable synthesis of aromatic nitriles from the corresponding aldoximes under mild, aqueous conditions, eliminating the need for harsh dehydrating agents or toxic cyanide sources. nih.govnih.gov The development of an engineered Oxd specific for 3-isopropylbenzaldoxime could provide a green, single-step route to the nitrile core, which could then be selectively brominated. Biocatalytic methods are noted for their high selectivity and operation under environmentally friendly conditions, representing a significant improvement over traditional chemical synthesis. nih.govacs.org

Photocatalysis represents another frontier for green synthesis. Researchers have developed methods for the ammoxidation of benzyl (B1604629) alcohols to benzonitriles using heterogeneous photocatalysts like bismuth oxybromide (BiOBr) nanosheets under visible light. chemistryviews.org This approach, which uses ammonia (B1221849) and oxygen, could be adapted for the conversion of (3-isopropylphenyl)methanol, providing a direct and atom-economical route to the benzonitrile (B105546) precursor of the target compound.

Furthermore, direct C-H functionalization strategies are emerging as powerful tools for streamlined synthesis. rsc.org While direct C-H cyanation is challenging, methodologies using surrogate directing groups that can be converted to a nitrile offer a promising alternative. rsc.org Exploring the directed C-H bromination of a 3-isopropylbenzonitrile (B3383344) precursor would be a step-economical approach to the final product.

The following table summarizes potential modern synthetic routes that could be explored for this compound.

Synthetic Strategy Potential Precursor Key Reagents/Catalysts Advantages Relevant Findings
Biocatalytic Dehydration3-IsopropylbenzaldoximeEngineered Aldoxime Dehydratase (Oxd)Environmentally benign (water as byproduct), high selectivity, mild conditions.Engineered Oxd from Rhodococcus sp. shows activity on substituted benzaldoximes. nih.gov
Photocatalytic Ammoxidation4-Bromo-3-isopropylbenzyl alcoholBiOBr nanosheet photocatalyst, NH₃, O₂, visible lightUses light as a renewable energy source, mild conditions.Defect-rich BiOBr nanosheets show high selectivity for benzonitrile synthesis. chemistryviews.org
One-Pot Oximation-Dehydration3-IsopropylbenzaldehydeHydroxylamine (B1172632) salt, Ionic Liquid (e.g., [HSO₃-b-Py]·HSO₄)Reduces steps, energy consumption, and waste; recyclable catalyst/solvent system.Ionic liquids can act as catalysts and recyclable media for benzonitrile synthesis. nih.gov

Development of Highly Selective and Efficient Catalytic Systems

The bromine atom on this compound is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. libretexts.org A key challenge and research opportunity arises from the steric hindrance imposed by the adjacent isopropyl group. This ortho-substituent can significantly slow down or inhibit the oxidative addition step at the palladium catalyst, which is crucial for these transformations. organic-chemistry.org

Future research should focus on developing catalytic systems specifically designed to overcome this steric challenge. This includes the use of palladium complexes with bulky, electron-rich ligands.

N-Heterocyclic Carbene (NHC) Ligands: Robust palladium-NHC complexes, such as those derived from acenaphthoimidazolylidene, have proven highly effective for Suzuki-Miyaura couplings of sterically hindered aryl bromides and chlorides, proceeding with low catalyst loadings under mild conditions. organic-chemistry.org The "flexible steric bulk" of these ligands is crucial for high catalytic activity.

Bulky Phosphine (B1218219) Ligands: Catalysts like bis(tri-tert-butylphosphine)palladium(0) (B44361) are known to facilitate the coupling of sterically hindered substrates. organic-chemistry.org The development of novel phosphine ligands that can create an active yet stable catalytic species for coupling with this compound is a significant area of investigation.

Iron-based Catalysts: To move away from expensive palladium catalysts, developing systems based on more abundant metals is a key goal. Iron-catalyzed cross-coupling platforms have recently been shown to be effective for coupling sterically hindered aryl Grignard reagents with electrophiles. rsc.org

The table below outlines potential catalytic systems for the functionalization of this compound.

Reaction Type Coupling Partner Proposed Catalyst System Rationale / Key Feature Relevant Findings
Suzuki-MiyauraArylboronic Acids/EstersAcenaphthoimidazolylidene-Pd Complex"Flexible steric bulk" and strong σ-donor properties of NHC ligand overcome steric hindrance.Excellent yields for di-, tri-, and tetra-ortho-substituted biaryls. organic-chemistry.org
Suzuki-MiyauraAryl/Heteroaryl Silanolates(t-Bu₃P)₂PdHighly active catalyst for sterically demanding partners; avoids fluoride (B91410) activators.Broad scope for coupling electron-rich, electron-poor, and hindered substrates. organic-chemistry.org
AllylationAllyl BromidesFe-TMU ComplexLow-cost, low-toxicity iron catalyst effective for bulky Grignard reagents.Addresses challenge of coupling ortho,ortho-disubstituted aryl Grignards. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and scalability. rsc.orgbeilstein-journals.orgmdpi.com For a molecule like this compound, which may serve as an intermediate in the synthesis of high-value products like pharmaceuticals, integrating its synthesis and subsequent transformations into a flow platform is a major opportunity. bohrium.com

Future research could establish a multi-step, continuous-flow synthesis. For example, a hazardous bromination or a high-pressure/temperature cyanation could be performed safely in a microreactor, with the output stream feeding directly into a second reactor containing an immobilized palladium catalyst for a cross-coupling reaction. goettingen-research-online.detcichemicals.com

The development of fully automated synthesis platforms, which combine flow chemistry with robotics and artificial intelligence, represents the next step. researchgate.netnih.gov Systems like the solid-phase synthesis-flow (SPS-flow) platform allow for the automated assembly of complex molecules on a solid support, which could be adapted for creating libraries of derivatives from a this compound core for drug discovery. innovationnewsnetwork.comnus.edu.sg Such platforms accelerate the synthesis-analysis cycle, enabling rapid optimization of lead compounds. bohrium.com

Discovery of Unconventional Reactivity Patterns and Transformations

Beyond standard cross-coupling reactions, the unique electronic and steric properties of this compound invite the exploration of unconventional reactivity.

A significant area for investigation is the generation of a benzyne (B1209423) intermediate . Treatment of aryl halides with very strong bases (e.g., sodium amide) can lead to an elimination-addition mechanism via a highly reactive benzyne. makingmolecules.comlibretexts.org For this compound, deprotonation could occur at the C5 position, followed by elimination of HBr to form 3-isopropyl-4-cyanobenzyne. The subsequent regioselectivity of nucleophilic attack on this strained triple bond would be influenced by the electronic effects of the nitrile and isopropyl groups, potentially leading to novel substitution patterns not accessible through other means. makingmolecules.comyoutube.com

Another emerging area is photoredox catalysis , which can unlock novel bond-forming pathways via radical intermediates. For instance, visible-light-mediated reactions could enable the coupling of this compound with radical precursors or facilitate unconventional cyclization reactions to build complex heterocyclic systems. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, advanced computational modeling is an untapped opportunity.

Density Functional Theory (DFT) calculations can be employed to determine key molecular properties:

Optimized Geometry: Predicting bond lengths and angles to understand the steric impact of the isopropyl group.

Vibrational Spectra: Simulating IR and Raman spectra to aid in experimental characterization.

Molecular Electrostatic Potential (MEP): Mapping the MEP can identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting regioselectivity in reactions.

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways for processes like Suzuki coupling or benzyne formation to understand kinetic and thermodynamic factors.

These predictive models can accelerate research by guiding experimental design. For example, by computationally screening a variety of ligands for a palladium catalyst, researchers can identify the most promising candidates for overcoming the steric hindrance in cross-coupling reactions, saving significant experimental time and resources.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-3-isopropylbenzonitrile, and how does the isopropyl group influence reaction conditions?

  • Methodological Answer : The compound can be synthesized via bromination of 3-isopropylbenzonitrile using electrophilic aromatic substitution (EAS). The nitrile group acts as a meta-directing group, favoring bromination at the para position relative to itself. The bulky isopropyl group at the meta position may introduce steric hindrance, necessitating optimized reaction conditions (e.g., Lewis acids like FeBr₃ or elevated temperatures). Purification typically involves column chromatography or recrystallization using solvents like ethanol or acetone .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., para-bromo, meta-isopropyl).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for research-grade material).
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₀H₁₀BrN: ~224.1 g/mol).
    Cross-reference with IR spectroscopy (e.g., nitrile C≡N stretch ~2230 cm⁻¹) as demonstrated for analogous brominated benzonitriles .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers away from light and moisture to prevent decomposition.
  • Dispose of waste via halogenated organic waste protocols, as brominated compounds often require specialized disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromo groups impact regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • Steric Effects : The isopropyl group at the meta position hinders electrophilic attack at adjacent positions, directing reactions to less hindered sites.
  • Electronic Effects : The electron-withdrawing nitrile group deactivates the ring, slowing EAS but favoring nucleophilic aromatic substitution (NAS) under specific conditions (e.g., Pd-catalyzed cross-coupling). Computational modeling (DFT) can predict reactive sites, while kinetic studies using substituent-specific probes (e.g., isotopic labeling) validate mechanisms .

Q. How should researchers address contradictory data in reported physical properties (e.g., melting points) for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using DSC (Differential Scanning Calorimetry) and compare with literature.
  • Sample Purity : Contradictions often arise from impurities. Use HPLC or GC-MS to verify purity and crystallize samples to remove residual solvents.
  • Contextual Analysis : Review synthesis protocols in conflicting studies; differences in solvents, heating rates, or crystallization methods can alter observed properties .

Q. What strategies optimize the use of this compound as a precursor in medicinal chemistry?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups for drug-like scaffolds. Use Pd(PPh₃)₄ and microwave-assisted heating to reduce reaction time.
  • Cyanide Functionalization : Convert the nitrile to amides or carboxylic acids via hydrolysis (e.g., H₂SO₄/H₂O) for bioactive derivatives. Monitor reaction progress via TLC to avoid over-oxidation .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in long-term studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH Profiling : Expose to buffered solutions (pH 1–13) and monitor nitrile hydrolysis via IR or NMR. Stabilize formulations with antioxidants (e.g., BHT) if degradation is observed .

Data Contradiction & Validation

Q. What methodologies resolve discrepancies in catalytic efficiency when using this compound in cross-coupling reactions?

  • Methodological Answer :

  • Control Experiments : Compare ligand systems (e.g., XPhos vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to isolate optimal conditions.
  • Kinetic Isotope Effect (KIE) Studies : Use deuterated analogs to probe rate-determining steps.
  • Collaborative Reproducibility : Share samples with independent labs to verify results, addressing potential batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.